molecular formula C15H15NO6 B11149701 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

Cat. No.: B11149701
M. Wt: 305.28 g/mol
InChI Key: ZNZRQBVPDCCSNZ-UHFFFAOYSA-N
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Description

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound combines the structural features of coumarin and beta-alanine, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

3-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H15NO6/c1-8-10-3-2-9(17)6-12(10)22-15(21)11(8)7-13(18)16-5-4-14(19)20/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)(H,19,20)

InChI Key

ZNZRQBVPDCCSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC(=O)O

Origin of Product

United States

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